1-Methyl-2-(methylthio)-5-nitro-1H-imidazole
Overview
Description
1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is a heterocyclic compound with a unique structure that includes a nitro group, a methylthio group, and a methyl group attached to an imidazole ring
Preparation Methods
The synthesis of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole typically involves the nitration of 1-Methyl-2-(methylthio)-1H-imidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
1-Methyl-2-(methylthio)-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the formation of amino derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular DNA and proteins, leading to antimicrobial and anticancer effects. The methylthio group can also interact with thiol-containing enzymes, inhibiting their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
1-Methyl-2-(methylthio)-5-nitro-1H-imidazole can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While these compounds share similar structural features and antimicrobial properties, this compound is unique due to its additional methylthio group, which may confer distinct chemical reactivity and biological activity. Similar compounds include:
- Metronidazole
- Tinidazole
- Secnidazole
Properties
IUPAC Name |
1-methyl-2-methylsulfanyl-5-nitroimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-7-4(8(9)10)3-6-5(7)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLIPHIEXOWXGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878796 | |
Record name | IMIDAZOL,1-METHYL-2-METHYLTHIO-5-NITRO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-41-4 | |
Record name | Sulfuridazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMIDAZOL,1-METHYL-2-METHYLTHIO-5-NITRO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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